1,3-Benzodioxole-5-pentanoic acid

Description

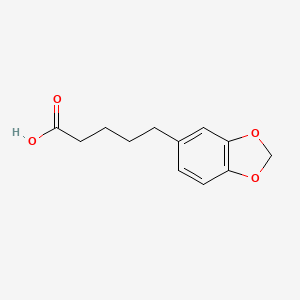

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h5-7H,1-4,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLFLWQBWGEPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415785 | |

| Record name | 5-(1,3-benzodioxol-5-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-(3,4-Methylenedioxyphenyl)pentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41917-45-7 | |

| Record name | 1,3-Benzodioxole-5-pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41917-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,3-benzodioxol-5-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzodioxole-5-pentanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ6GR7TE6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-(3,4-Methylenedioxyphenyl)pentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100 - 101 °C | |

| Record name | 5-(3,4-Methylenedioxyphenyl)pentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemo Transformations of 1,3 Benzodioxole 5 Pentanoic Acid and Its Precursors

Primary Synthetic Routes to the 1,3-Benzodioxole (B145889) Core Structure

The foundational 1,3-benzodioxole ring system is a common motif in many natural products and serves as a crucial precursor in various industrial syntheses. wikipedia.org Its preparation is most frequently accomplished through the cyclization of catechol.

Catechol-Based Cyclization Strategies

The most traditional and widely employed method for the synthesis of the 1,3-benzodioxole core involves the reaction of catechol with a dihalomethane, typically dichloromethane (B109758) or dibromomethane, in the presence of a base. wikipedia.orgwikipedia.org This reaction proceeds via a Williamson ether synthesis-type mechanism, where the catecholate dianion, formed by the deprotonation of catechol, acts as a nucleophile, displacing both halogen atoms on the methylene (B1212753) source to form the five-membered dioxole ring.

Various bases and reaction conditions have been explored to optimize this process. These include the use of strong bases like sodium hydroxide (B78521) or potassium hydroxide, often in conjunction with a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases. researchgate.net Other approaches have utilized weaker bases such as potassium carbonate.

A range of solvents can be employed, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being common choices. The reaction temperature and time are critical parameters that are often adjusted to maximize the yield and minimize the formation of polymeric byproducts.

Advanced Synthetic Approaches to Benzodioxoles

In recent years, more advanced and environmentally benign methods for the synthesis of 1,3-benzodioxoles have been developed, aiming to improve efficiency and reduce the use of harsh reagents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of benzodioxole synthesis, microwave-assisted methods have been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. For instance, the reaction of catechol with dihalomethanes can be efficiently carried out under microwave irradiation, often leading to cleaner reaction profiles.

Photocatalytic Methods: Photocatalysis represents a green and sustainable approach to organic synthesis. While less common for the direct formation of the 1,3-benzodioxole ring from catechol, photocatalytic methods have been explored for the derivatization of existing benzodioxole structures.

Construction and Functionalization of the Pentanoic Acid Side Chain

With the 1,3-benzodioxole core in hand, the next critical step is the introduction and elaboration of the five-carbon pentanoic acid side chain at the 5-position of the ring.

Carbon Chain Elongation Techniques for Carboxylic Acid Formation

Several classical and modern organic reactions can be employed to build the pentanoic acid side chain, often starting from more readily available precursors like piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) or piperonyl chloride (5-(chloromethyl)-1,3-benzodioxole).

Malonic Ester Synthesis: This is a versatile method for preparing carboxylic acids. libretexts.orgchemicalnote.comorganicchemistrytutor.com The synthesis would typically start with piperonyl chloride, which is used to alkylate diethyl malonate in the presence of a base like sodium ethoxide. The resulting dialkylated ester is then subjected to hydrolysis and decarboxylation to yield 1,3-benzodioxole-5-propionic acid. To obtain the desired pentanoic acid, a subsequent chain elongation step would be necessary. Alternatively, a four-carbon alkyl halide could be used to alkylate the malonic ester, followed by the same hydrolysis and decarboxylation sequence.

Arndt-Eistert Homologation: This reaction provides a means to extend a carboxylic acid by a single methylene group. organic-chemistry.orgwikipedia.orgnrochemistry.com Starting from 1,3-benzodioxole-5-acetic acid (homopiperonylic acid), which can be synthesized from piperonal, the Arndt-Eistert reaction can be applied sequentially to achieve the desired five-carbon chain length. The process involves converting the carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. A subsequent Wolff rearrangement in the presence of a nucleophile like water, silver oxide, or light yields the homologous carboxylic acid.

Wittig Reaction: The Wittig reaction is a powerful tool for forming carbon-carbon double bonds, which can then be further functionalized. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org Piperonal can be reacted with a phosphonium (B103445) ylide derived from a four-carbon alkyl halide. The resulting alkene can then be oxidized (e.g., through ozonolysis or permanganate (B83412) oxidation) to cleave the double bond and form the corresponding carboxylic acid.

Grignard Reaction: A Grignard reagent can be prepared from piperonyl bromide. This organometallic species can then react with carbon dioxide (dry ice) to introduce a carboxylic acid group, forming 1,3-benzodioxole-5-acetic acid. chemistrysteps.comyoutube.comyoutube.com Further chain elongation steps would be required to reach the pentanoic acid.

Regioselective Acylation Processes on the 1,3-Benzodioxole Moiety

A direct approach to introduce a five-carbon chain is through the Friedel-Crafts acylation of 1,3-benzodioxole. This electrophilic aromatic substitution reaction typically employs an acylating agent such as pentanoyl chloride or pentanoic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mdpi.commasterorganicchemistry.com

The reaction is highly regioselective, with the acyl group predominantly adding to the 5-position of the 1,3-benzodioxole ring, which is activated towards electrophilic attack due to the electron-donating nature of the methylenedioxy group. The resulting ketone, 1-(1,3-benzodioxol-5-yl)pentan-1-one, can then be oxidized (e.g., via a Baeyer-Villiger oxidation followed by hydrolysis) to yield 1,3-benzodioxole-5-pentanoic acid.

Chemical Derivatization of this compound

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

The carboxylic acid group is the most reactive site and can undergo a variety of transformations. libretexts.org

Esterification: Reaction with alcohols in the presence of an acid catalyst (Fischer esterification) yields the corresponding esters.

Amide Formation: Activation of the carboxylic acid, for example, by conversion to an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine, produces amides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 1,3-benzodioxole-5-pentanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov

The aromatic ring can undergo electrophilic substitution reactions. mnstate.edulumenlearning.comlibretexts.org

Halogenation: Introduction of halogen atoms (e.g., bromine or chlorine) onto the aromatic ring can be achieved using appropriate halogenating agents and catalysts. The directing effect of the existing substituents will govern the position of the incoming electrophile. For instance, direct bromination of 1,3-benzodioxole-5-carboxaldehyde has been shown to yield the 6-bromo derivative. researchgate.net

The methylenedioxy bridge is generally stable but can be cleaved under certain harsh conditions, which would lead to the corresponding catechol derivative. nih.gov This reaction, however, is often not desired unless the goal is to deprotect the diol functionality.

Carboxyl Group Functionalization for Analog Preparation

The carboxylic acid moiety of this compound is a prime target for chemical modification to produce a diverse range of analogs, including esters and amides. These functionalizations are crucial for altering the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Standard esterification procedures, such as the Fischer-Speier esterification, involve heating the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible and often requires driving the equilibrium towards the product by removing water. For instance, the synthesis of ethyl 1,3-benzodioxole-5-carboxylate (B262468) can be achieved by reacting piperonylic acid (1,3-benzodioxole-5-carboxylic acid) with ethanol (B145695). chemicalbook.com A common laboratory method involves activating the carboxylic acid with oxalyl chloride to form an acyl chloride, which then readily reacts with an alcohol, such as ethanol, in the presence of a base like triethylamine (B128534) to yield the corresponding ester. chemicalbook.com More advanced methods may utilize dehydrating agents like 4-trifluoromethylbenzoic anhydride (TFBA) to facilitate the esterification between carboxylic acids and alcohols. tcichemicals.com

Amide bond formation is another critical functionalization strategy. Direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures. diva-portal.org More commonly, the carboxylic acid is activated using coupling reagents to facilitate amide bond formation under milder conditions. A series of N-(benzo[d] researchgate.netprepchem.comdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives were synthesized by first converting the corresponding carboxylic acid to an acid chloride with oxalyl chloride, followed by reaction with benzo[d] researchgate.netprepchem.comdioxol-5-amine in the presence of triethylamine. frontiersin.orgnih.gov This highlights a general and effective method for creating amide linkages. The use of peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), provides a highly efficient means to form amide bonds, even with sterically hindered amines or amino acids. sigmaaldrich.comluxembourg-bio.com

Table 1: General Methods for Carboxyl Group Functionalization

| Functional Group | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Ester | Alcohol, H₂SO₄ (cat.), heat | Ester | chemguide.co.uk |

Strategic Modifications of the 1,3-Benzodioxole Ring for Structure-Activity Exploration

Modification of the aromatic 1,3-benzodioxole ring is a key strategy for exploring the structure-activity relationships of its derivatives. Introducing various substituents onto the ring can significantly alter the electronic properties and steric profile of the molecule, leading to changes in biological activity. nih.gov Common modifications include halogenation, nitration, and carbon-carbon bond-forming reactions.

Electrophilic aromatic substitution reactions are frequently employed to functionalize the benzodioxole ring. Bromination, for example, can be achieved using various reagents. Direct bromination of 1,3-benzodioxole-5-carboxaldehyde with molecular bromine can lead to the formation of 5-bromo-1,3-benzodioxole-5-carboxaldehyde. researchgate.net However, this method can sometimes result in side reactions like dibromination. mdma.ch Alternative methods, such as using ammonium (B1175870) bromide and hydrogen peroxide in acetic acid, have also been explored. sciencemadness.org A transition-metal-free decarboxylative bromination of electron-rich aromatic acids provides another route to aryl bromides. nih.gov

Nitration of the 1,3-benzodioxole ring is another common modification. For example, 1,3-benzodioxole can be nitrated with nitric acid in glacial acetic acid to yield 5-nitro-1,3-benzodioxole. prepchem.comnih.gov The nitro group can then serve as a handle for further functionalization, such as reduction to an amine.

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for introducing a wide variety of substituents onto the benzodioxole ring. This reaction typically involves the coupling of a halide (e.g., a bromide) with a boronic acid in the presence of a palladium catalyst. For instance, new 1,3-benzodioxole derivatives have been prepared starting from (6-bromobenzo[d] researchgate.netprepchem.comdioxol-5-yl)methanol, which was then subjected to a Suzuki-Miyaura coupling with various boronic acids to generate a library of compounds. researchgate.net

Table 2: Examples of 1,3-Benzodioxole Ring Modifications

| Reaction | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| Bromination | Br₂, DCM, 0°C | 5-Bromobenzodioxole | mdma.ch |

| Bromination | NH₄Br, H₂O₂, Acetic Acid | Bromo-substituted benzodioxole | sciencemadness.org |

| Nitration | HNO₃, Acetic Acid | 5-Nitro-1,3-benzodioxole | prepchem.com |

| Suzuki-Miyaura Coupling | Aryl boronic acid, PdCl₂(PPh₃)₂, PPh₃, K₂CO₃ | Aryl-substituted benzodioxole | researchgate.net |

Formation of Bioactive Conjugates and Peptidyl Derivatives

The conjugation of this compound to other bioactive molecules, including peptides, is a promising strategy for developing novel therapeutic agents with enhanced properties. Such conjugates can exhibit improved targeting, altered metabolic stability, and novel mechanisms of action.

The synthesis of peptidyl derivatives involves the formation of an amide bond between the carboxyl group of this compound and the N-terminus of a peptide or a single amino acid. The principles of peptide coupling are well-established, utilizing a variety of reagents to facilitate the reaction. uniurb.it Hypervalent iodine reagents, such as 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz), in the presence of a phosphine (B1218219) like (4-MeOC₆H₄)₃P, have been shown to be effective for the synthesis of dipeptides and even for solid-phase peptide synthesis. nih.gov The synthesis of amino-acyl derivatives starting from a 1,3-benzodioxole unit has been described, where the carboxyl group is coupled with an amino acid using dicyclohexylcarbodiimide (B1669883) (DCC) and hydroxybenzotriazole (B1436442) (HOBt) in DMF at 0°C. researchgate.net

Bioactive conjugates can also be formed by linking the 1,3-benzodioxole moiety to other pharmacophores. For example, 1,3-benzodioxole derivatives have been conjugated with arsenical precursors through amide bonds to create organic arsenicals with improved anti-tumor efficiency and reduced elimination rates in vivo. prepchem.com These examples demonstrate the versatility of the 1,3-benzodioxole scaffold in the construction of complex bioactive molecules.

Table 3: Reagents for Peptide and Amide Conjugate Formation

| Coupling Reagent/System | Description | Application | Reference(s) |

|---|---|---|---|

| DCC/HOBt | Carbodiimide-based coupling system. | Synthesis of amino-acyl derivatives. | researchgate.net |

| IBA-OBz / (4-MeOC₆H₄)₃P | Hypervalent iodine-based system. | Dipeptide synthesis, solid-phase peptide synthesis. | nih.gov |

| HATU / DIEA | Aminium salt-based coupling reagent with a non-nucleophilic base. | General peptide and amide bond formation. | luxembourg-bio.com |

| PyBOP / DIEA | Phosphonium salt-based coupling reagent. | General peptide and amide bond formation, especially for cyclization. | luxembourg-bio.com |

Advanced Analytical and Spectroscopic Characterization of 1,3 Benzodioxole 5 Pentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govchemicalbook.comchemicalbook.comdocbrown.infoyoutube.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1,3-Benzodioxole-5-pentanoic acid, both ¹H and ¹³C NMR spectroscopy offer critical insights into its distinct structural features.

In the ¹H NMR spectrum, the protons on the aromatic ring of the benzodioxole group are expected to appear as distinct signals due to their specific chemical environments. Typically, these aromatic protons resonate in the downfield region of the spectrum. The two protons on the methylenedioxy bridge (-O-CH₂-O-) characteristically produce a singlet peak. chemicalbook.com The protons of the pentanoic acid side chain will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with adjacent, non-equivalent protons. youtube.com The terminal methyl group of the side chain typically appears as a triplet in the most upfield region of the aliphatic signals. The carboxylic acid proton (-COOH) is highly deshielded and is expected to appear as a broad singlet at a significantly downfield chemical shift. docbrown.info

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. chemicalbook.com Each non-equivalent carbon atom in this compound will produce a distinct signal. The carbon atom of the carbonyl group (-C=O) in the carboxylic acid is significantly deshielded and will appear at the most downfield position. The carbons of the aromatic ring will resonate in the aromatic region of the spectrum, while the carbon of the methylenedioxy group will have a characteristic chemical shift. The carbons of the aliphatic side chain will appear in the upfield region of the spectrum. chemicalbook.com

¹H NMR Spectral Data of this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | ~6.7-6.8 | m | - |

| Methylene (B1212753) (-O-CH₂-O-) | ~5.9 | s | - |

| Methylene (-CH₂-COOH) | ~2.3 | t | ~7.5 |

| Methylene (Ar-CH₂-) | ~2.5 | t | ~7.6 |

| Methylene (-CH₂-CH₂-CH₂-) | ~1.6 | m | - |

| Carboxylic Acid (-COOH) | ~12.0 | br s | - |

¹³C NMR Spectral Data of this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | ~179 |

| Aromatic C (quaternary) | ~147, ~146, ~135 |

| Aromatic CH | ~121, ~109, ~108 |

| Methylene (-O-CH₂-O-) | ~101 |

| Methylene (-CH₂-COOH) | ~34 |

| Methylene (Ar-CH₂-) | ~35 |

| Methylene (-CH₂-CH₂-CH₂-) | ~31, ~25 |

Vibrational Spectroscopy (IR) for Functional Group Identificationnist.govresearchgate.netorientjchem.orgresearchgate.net

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to its key structural components.

The most prominent feature will be the very broad absorption band for the O-H stretching vibration of the carboxylic acid group, which typically appears in the region of 3300-2500 cm⁻¹. nist.gov This broadness is a result of hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid will produce a strong, sharp absorption band in the range of 1710-1680 cm⁻¹. orientjchem.org

The aromatic part of the molecule will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic pentyl chain will show C-H stretching vibrations just below 3000 cm⁻¹. A key feature of the 1,3-benzodioxole (B145889) moiety is the characteristic asymmetric C-O-C stretching vibration, which is expected to appear in the spectrum. orientjchem.org The wagging mode of the CH₂ group in the dioxole ring is also a characteristic feature. orientjchem.org

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~2950-2850 | C-H Stretch | Alkyl Chain |

| ~1700 | C=O Stretch | Carboxylic Acid |

| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

| ~1040 | C-O-C Asymmetric Stretch | Dioxole Ring |

| ~930 | O-H Bend | Carboxylic Acid |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysisnih.govepa.govmiamioh.edufda.govuva.nl

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation pattern. For this compound (C₁₂H₁₄O₄), the monoisotopic mass is 222.0892 g/mol . epa.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 222. This peak confirms the molecular weight of the compound. The fragmentation of this compound is expected to follow predictable pathways based on its structure. A common fragmentation for carboxylic acids is the loss of the hydroxyl radical (•OH), resulting in an [M-17]⁺ peak, and the loss of the carboxyl group (•COOH), leading to an [M-45]⁺ peak.

A significant fragmentation pathway is the McLafferty rearrangement, which is common for carbonyl compounds with a sufficiently long alkyl chain. This would involve the cleavage of the Cα-Cβ bond and the transfer of a gamma-hydrogen to the carbonyl oxygen, resulting in a characteristic fragment ion. Another prominent fragmentation would be the cleavage of the bond between the alkyl chain and the aromatic ring, leading to the formation of a stable benzylic cation.

Predicted Mass Spectral Fragmentation of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 222 | [C₁₂H₁₄O₄]⁺ | Molecular Ion (M⁺) |

| 205 | [C₁₂H₁₃O₃]⁺ | Loss of •OH |

| 177 | [C₁₁H₁₃O₂]⁺ | Loss of •COOH |

| 135 | [C₈H₇O₂]⁺ | Benzylic cleavage |

| 60 | [C₂H₄O₂]⁺ | McLafferty rearrangement |

High-Resolution Chromatographic Separation Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysisnih.govcerealsgrains.orgaocs.orghplc.eupsu.edu

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purity assessment of non-volatile compounds like this compound. nih.govcerealsgrains.org A reversed-phase HPLC method would be most suitable for this analysis. aocs.org

A typical setup would employ a C18 (ODS) stationary phase column. aocs.org The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution buffered at an acidic pH (e.g., with formic or acetic acid). aocs.org The acidic modifier ensures that the carboxylic acid is in its protonated form, leading to better peak shape and retention. Detection is commonly achieved using a UV detector, monitoring at a wavelength where the benzodioxole chromophore absorbs, typically around 280-290 nm. For highly sensitive analysis, derivatization with a fluorescent tag can be employed, allowing for fluorescence detection. psu.edu This HPLC method allows for the accurate determination of the purity of this compound and can be validated for quantitative analysis in various matrices.

Gas Chromatography (GC) for Volatile Derivative Profilingnih.govuib.nonih.govshimadzu.comresearchgate.net

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GC is challenging. Therefore, derivatization to a more volatile and less polar form is a standard procedure. shimadzu.com

The most common derivatization method is the conversion of the carboxylic acid to its methyl ester, forming this compound, methyl ester (a fatty acid methyl ester or FAME). uib.nonih.gov This is typically achieved by reaction with an agent like acetyl-chloride and methanol. nih.gov

The resulting FAME can then be analyzed by GC, typically using a polar capillary column (e.g., a cyano- or wax-based phase) which provides good separation of fatty acid esters. uib.no Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification. nih.govresearchgate.net GC-MS provides definitive structural information based on the fragmentation pattern of the FAME derivative. nih.gov

Electrochemical Analytical Techniques for Redox Behavior Characterizationnih.govrsc.orgacademie-sciences.frnajah.edunih.govchemrxiv.org

Electrochemical techniques, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. The 1,3-benzodioxole moiety is known to be electrochemically active and can undergo oxidation. rsc.orgacademie-sciences.fr

The oxidation likely involves the electron-rich benzodioxole ring system. chemicalbook.com It has been reported that 1,3-benzodioxole compounds can act as hydrogen donors, suggesting a susceptibility to oxidation. chemicalbook.com The electrochemical oxidation may proceed via the formation of a radical cation on the benzodioxole ring. The specific potential at which this oxidation occurs can provide insights into the electronic properties of the molecule. The presence of the carboxylic acid group and the pentyl chain may influence the oxidation potential compared to the parent 1,3-benzodioxole. Such studies are valuable for understanding the potential antioxidant or pro-oxidant behavior of the compound and its metabolic fate. chemrxiv.org Some benzodioxole derivatives have been investigated for their antioxidant properties. najah.educhemrxiv.org

Biological Activities and Mechanistic Investigations of 1,3 Benzodioxole 5 Pentanoic Acid Derivatives

Antimicrobial Spectrum and Underlying Biological Processes

Derivatives of the 1,3-benzodioxole (B145889) scaffold have demonstrated a broad range of antimicrobial activities. While specific studies on 1,3-benzodioxole-5-pentanoic acid are limited, research on related derivatives provides insight into the antimicrobial potential of this chemical class.

Peptidyl derivatives containing the 1,3-benzodioxole system have been synthesized and evaluated for their antimicrobial properties. nih.gov Interestingly, in vitro antimicrobial activity tests revealed that some of these compounds could promote the growth of certain microorganisms, such as Bacillus subtilis. nih.gov This suggests a complex interaction between these derivatives and bacterial systems, which may vary depending on the specific chemical structure and the microorganism.

Other modifications of the 1,3-benzodioxole core have yielded compounds with more conventional antimicrobial effects. For instance, a series of 5-(Benzo[d] researchgate.netnih.govdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives have been synthesized and shown to possess significant antibacterial activity against various Gram-positive bacteria.

A notable derivative, Nitropropenyl Benzodioxole (NPBD), has exhibited high activity in assays against a wide array of phylogenetically diverse fungi, including saprophytic, commensal, and parasitic species. nih.gov Its activity profile is comparable to that of established antifungal agents like Amphotericin B and Miconazole. nih.gov The underlying mechanism of NPBD's antimicrobial action is attributed to its function as a thiol oxidant and an inhibitor of cysteine-based molecules. nih.gov

Furthermore, the introduction of a bromine atom to the 1,3-benzodioxole-5-carboxaldehyde structure has been shown to enhance its antimicrobial performance, yielding a compound with both antibacterial and antifungal properties.

The following table summarizes the antimicrobial activity of selected 1,3-benzodioxole derivatives.

| Derivative Class | Target Organisms | Observed Effect |

| Peptidyl derivatives | Bacillus subtilis | Growth promotion nih.gov |

| Dihydropyrazole derivatives | Gram-positive bacteria | High antibacterial activity |

| Nitropropenyl Benzodioxole (NPBD) | Diverse fungi | High antifungal activity nih.gov |

Antineoplastic and Cytotoxic Mechanisms in Cellular Models

The potential of 1,3-benzodioxole derivatives as anticancer agents has been an active area of investigation. These studies have explored their cytotoxic effects on various cancer cell lines and the underlying mechanisms of action.

In one study, two series of 5- and 6-substituted 1,3-benzodioxole peptidyl derivatives were synthesized and assessed for their in vivo antitumor activity. nih.gov Some of these compounds demonstrated the ability to inhibit the growth of Sarcoma-180 tumors in mice. nih.gov This finding suggests that the 1,3-benzodioxole scaffold can be a valuable component in the design of new antineoplastic agents.

Further research has focused on enhancing the efficacy of existing anticancer drugs by incorporating the 1,3-benzodioxole moiety. Inspired by the metabolism of the antiepileptic drug stiripentol, which contains a 1,3-benzodioxole group and inhibits cytochrome P450 enzymes, researchers have conjugated this scaffold with arsenical precursors. nih.govnih.gov These novel organic arsenicals exhibited improved anti-proliferation activity by inhibiting the thioredoxin (Trx) system, which is often upregulated in cancer cells. nih.govnih.gov This inhibition leads to increased oxidative stress and subsequently induces apoptosis in cancer cells, both in vitro and in vivo. nih.govnih.gov Notably, these fabricated arsenicals showed a slower elimination rate in mice, maintaining effective concentrations in the blood for a longer duration. nih.gov

However, not all 1,3-benzodioxole derivatives have shown promise as cytotoxic agents. A series of synthesized 1,3-benzodioxoles were evaluated for their ability to inhibit the growth of three human tumor cell lines, but no cytotoxic effects were observed at the tested concentrations.

The table below presents the findings of antineoplastic and cytotoxic studies on 1,3-benzodioxole derivatives.

| Derivative/System | Cancer Model | Mechanism of Action |

| Peptidyl derivatives | Sarcoma-180 (in vivo) | Inhibition of tumor growth nih.gov |

| 1,3-Benzodioxole-conjugated arsenicals | 4T1 tumor (in vivo), various cancer cell lines (in vitro) | Inhibition of the thioredoxin system, induction of oxidative stress and apoptosis nih.govnih.gov |

| Phenyl/naphthylacetyl pentanoic acid derivatives | Leukemia cell lines | Cytotoxic activity researchgate.net |

Antioxidant Efficacy and Free Radical Scavenging Pathways

The antioxidant properties of phenolic compounds are well-documented, and the 1,3-benzodioxole ring, being a derivative of catechol, suggests a potential for antioxidant activity. The mechanisms by which these compounds can neutralize free radicals are varied and include hydrogen atom transfer (HAT), stepwise electron transfer proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). preprints.org The preferred mechanism is often influenced by the solvent environment, with HAT being favored in the gas phase and SPLET in polar mediums. preprints.org

A study on a new 1,3-benzodioxole derivative, Hypecoumic acid, isolated from Hypecoum erectum, demonstrated moderate antioxidative activity. nih.gov This activity was determined using a DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay, where Hypecoumic acid exhibited an IC50 value of 86.3 ± 0.2 μM. nih.gov

The antioxidant activity of compounds containing a 1,3-dicarbonyl moiety has also been extensively reviewed. nih.gov These compounds can exist in a tautomeric equilibrium between keto and enol forms, and this tautomerism can significantly influence their interaction with biological targets and their free radical scavenging capabilities. nih.gov The generation of free radicals, such as hydroxyl radicals via the Fenton reaction, can be mitigated by antioxidants that interfere with the peroxidation of lipids and other biomolecules. up.ac.za

Theoretical studies on benzoic acid derivatives have provided further insights into the structural features that contribute to antioxidant activity. preprints.org The position of hydroxyl groups on the aromatic ring plays a crucial role in determining the radical scavenging potential. preprints.org

The table below highlights the antioxidant activity of a specific 1,3-benzodioxole derivative.

| Compound | Assay | Result (IC50) |

| Hypecoumic acid | DPPH scavenging | 86.3 ± 0.2 μM nih.gov |

Receptor Interaction Studies and Cellular Signaling Modulation

Derivatives of 1,3-benzodioxole have been identified as potent agonists of the auxin receptor, demonstrating significant potential as plant growth regulators. Auxins are a class of plant hormones that play a critical role in various developmental processes, particularly root growth.

In a study focused on discovering novel auxin receptor agonists, a series of N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized. One particular compound, designated K-10, was identified as a potent auxin receptor agonist with a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa. The root growth-promoting activity of K-10 was found to be significantly greater than that of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA).

Further investigations into the mechanism of action revealed that K-10 functions through the established auxin signaling pathway. Morphological studies using auxin-related mutants confirmed that K-10's physiological functions mimic those of natural auxins and that it is recognized by the auxin receptor TIR1 (Transport Inhibitor Response 1). This interaction was further evidenced by the significant enhancement of the auxin response reporter DR5:GUS transcriptional activity in the presence of K-10.

Transcriptome analysis provided additional support for K-10's auxin-like activity, showing that it induces a common transcriptional response with auxin and leads to the downregulation of genes that inhibit root growth. Molecular docking studies also indicated that K-10 has a stronger binding affinity with the TIR1 receptor compared to NAA. These findings highlight the potential of 1,3-benzodioxole derivatives as a promising scaffold for the development of novel and effective root growth regulators in agriculture.

The table below summarizes the key findings related to the auxin receptor agonism of a 1,3-benzodioxole derivative.

| Compound | Plant Model | Observed Effect | Mechanism |

| K-10 (N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivative) | Arabidopsis thaliana, Oryza sativa | Excellent root growth-promoting activity | Agonist of the auxin receptor TIR1, enhancement of auxin response signaling |

Recent research has identified derivatives of 1,3-benzodioxole-5-carboxylic acid as potent and selective antagonists of purinergic P2X4 and P2X7 receptors. These receptors are ligand-gated ion channels activated by extracellular ATP and are implicated in a variety of pathophysiological conditions, including chronic pain, inflammation, and neurological disorders.

In a study aimed at developing novel P2X receptor inhibitors, a series of 17 new compounds based on 1,3-benzodioxole-5-carboxylic acid were synthesized. These N-carbamothioyl carboxamide derivatives were evaluated for their ability to inhibit P2X receptors expressed in h-1321N1 astrocytoma cell lines. The results of a Ca2+ influx assay demonstrated that the synthesized compounds exhibited high potency and selectivity towards human P2X4 (h-P2X4R) and human P2X7 (h-P2X7R) receptors.

Specifically, the compound 9o, N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d] researchgate.netnih.govdioxole-5-carboxamide, was identified as a significant and selective inhibitor of h-P2X4R with an IC50 value of 0.039 ± 0.07 μM. Another derivative, 9q, N-(quinolin-8-ylcarbamothioyl)benzo[d] researchgate.netnih.govdioxole-5-carboxamide, was found to be a highly potent and selective antagonist for h-P2X7R, with an IC50 of 0.018 ± 0.06 μM. Further mechanistic studies revealed that both of these antagonists act via a non-competitive, negative allosteric mechanism.

These findings underscore the therapeutic potential of 1,3-benzodioxole derivatives as selective antagonists of P2X4 and P2X7 receptors, offering a promising avenue for the development of new treatments for a range of diseases characterized by P2X receptor hyperactivity.

The table below details the inhibitory activity of specific 1,3-benzodioxole derivatives on purinergic receptors.

| Compound | Target Receptor | Activity (IC50 ± SEM) |

| 9o (N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d] researchgate.netnih.govdioxole-5-carboxamide) | h-P2X4R | 0.039 ± 0.07 μM |

| 9q (N-(quinolin-8-ylcarbamothioyl)benzo[d] researchgate.netnih.govdioxole-5-carboxamide) | h-P2X7R | 0.018 ± 0.06 μM |

Antifungal Activities Against Phytopathogenic Fungi

The development of new fungicides is crucial for managing plant diseases that threaten global food security. Derivatives of 1,3-benzodioxole have emerged as a promising class of compounds with significant antifungal activity against a variety of phytopathogenic fungi.

A series of γ-lactam analogs incorporating the 1,3-benzodioxole moiety were designed and synthesized. researchgate.net Their antifungal efficacy was tested against four major crop-threatening fungi: Rhizoctonia solani, Alternaria tenuis Nees, Gloeosporium theae-sinensis, and Fusarium graminearum. researchgate.net Several of these derivatives, namely compounds 7a, 7b, and 7i, demonstrated activity against Alternaria tenuis Nees that was superior to the commercial fungicide carbendazim (B180503). researchgate.net Additionally, some of the synthesized derivatives showed good antifungal activity against Gloeosporium theae-sinensis and Fusarium graminearum. researchgate.net

The antifungal potential of this structural class is further supported by studies on other derivatives. For example, Nitropropenyl Benzodioxole (NPBD) has been shown to be a potent fungicidal agent against a broad spectrum of fungi. nih.gov Its mechanism of action involves the oxidation of thiol groups and inhibition of cysteine-based enzymes, which are essential for fungal survival. nih.gov

Furthermore, research on natural products has revealed the antifungal properties of benzoic acid derivatives isolated from plants such as Piper cumanense. nih.gov These compounds were active against several phytopathogenic fungi, with a notable efficacy against species of the Fusarium genus. nih.gov Similarly, berberine, a compound containing a methylenedioxy bridge which is structurally related to the 1,3-benzodioxole ring, has also been investigated for its antifungal effects against pathogens like strawberry powdery mildew. gnu.ac.kr

The table below summarizes the antifungal activity of various 1,3-benzodioxole derivatives against phytopathogenic fungi.

| Derivative Class | Target Fungi | Observed Effect |

| γ-lactam analogs (7a, 7b, 7i) | Alternaria tenuis Nees | Higher activity than carbendazim researchgate.net |

| γ-lactam analogs | Gloeosporium theae-sinensis, Fusarium graminearum | Good antifungal activity researchgate.net |

| Nitropropenyl Benzodioxole (NPBD) | Broad spectrum of fungi | Potent fungicidal activity nih.gov |

| Benzoic acid derivatives from Piper cumanense | Fusarium genus and other phytopathogenic fungi | Active against tested fungi nih.gov |

Interactions with Drug-Metabolizing Enzymes (e.g., Cytochrome P450 System Inhibition by 1,3-Benzodioxoles)

The 1,3-benzodioxole ring is a key structural feature found in numerous natural and synthetic compounds. This moiety is known to interact with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. These enzymes are central to the metabolism of a vast array of xenobiotics, including drugs, and their inhibition can lead to significant alterations in pharmacokinetics and potential drug-drug interactions. nih.gov Compounds containing the 1,3-benzodioxole group can act as inhibitors of various CYP450 isoforms, often through mechanism-based inactivation.

While direct and specific research on the inhibitory activity of this compound on cytochrome P450 enzymes is not extensively available in the current scientific literature, the well-documented effects of structurally related compounds provide valuable insights into its potential interactions. The shared 1,3-benzodioxole core suggests that it may exhibit similar inhibitory properties.

A notable example is piperonylic acid (1,3-benzodioxole-5-carboxylic acid), a compound that is structurally very similar to this compound, differing only by the length of the carboxylic acid side chain. Research has shown that piperonylic acid acts as a potent mechanism-based and quasi-irreversible inactivator of a plant cytochrome P450, specifically the trans-cinnamate 4-hydroxylase (CYP73A1). nih.gov This inactivation is time-dependent, requires NADPH, and results in the formation of a stable complex with the enzyme. nih.gov

Another relevant compound is piperine (B192125), an alkaloid found in black pepper that also contains the 1,3-benzodioxole structure. Piperine has been identified as an inhibitor of several human CYP450 isozymes. Studies have demonstrated its inhibitory effects on major drug-metabolizing enzymes such as CYP3A4 and CYP2C9. nih.gov The inhibition of these enzymes by piperine can lead to increased bioavailability of co-administered drugs that are substrates for these CYPs.

The mechanism of inhibition by many 1,3-benzodioxole compounds involves the CYP450-catalyzed oxidation of the methylenedioxy bridge. This process can generate a reactive intermediate that binds to the heme iron or the apoprotein of the enzyme, leading to its inactivation. nih.gov This type of time-dependent inhibition is of particular clinical concern as the restoration of enzyme activity requires the synthesis of new enzyme, a process that can be slow. nih.gov

Given the established role of the 1,3-benzodioxole moiety in the inhibition of cytochrome P450 enzymes, it is plausible that this compound and its derivatives could also interact with and potentially inhibit these crucial drug-metabolizing enzymes. However, dedicated studies are required to determine the specific inhibitory profile, including the targeted CYP isoforms, the potency of inhibition (e.g., IC50 or Ki values), and the mechanism of action.

Inhibitory Activity of Structurally Related Compounds on CYP450 Isozymes

To illustrate the potential for CYP450 inhibition by compounds containing the 1,3-benzodioxole scaffold, the following table summarizes the inhibitory data for piperine against various human CYP450 isozymes.

| Compound | CYP Isozyme | IC50 (µM) | Type of Inhibition |

| Piperine | CYP1A2 | 14.19 ± 4.15 | - |

| Piperine | CYP2C9 | 89.62 ± 9.17 | - |

| Piperine | CYP2D6 | 110.40 ± 3.23 | Weak |

| Piperine | CYP3A4 | 2.12 ± 0.45 | - |

| Data sourced from a comparative study of spice-mediated inhibition of human cytochrome P450 isozyme activities. nih.gov |

Structure Activity Relationship Sar and Pharmacophore Mapping of 1,3 Benzodioxole 5 Pentanoic Acid Analogs

Systematic Investigation of Structural Modifications on Biological Potency

The biological potency of 1,3-benzodioxole-5-pentanoic acid analogs is significantly influenced by structural modifications to both the pentanoic side chain and the benzodioxole core.

Influence of Pentanoic Side Chain Length and Functional Group Variations

The nature of the aliphatic side chain, including its length and the presence of specific functional groups, plays a crucial role in determining the biological activity of 1,3-benzodioxole (B145889) derivatives. Research indicates that variations in the side chain can impact everything from antimicrobial efficacy to larvicidal potency.

For instance, the presence of a double bond within the aliphatic chain has been identified as a key factor for the larvicidal activity of certain 1,3-benzodioxole acids against Aedes aegypti. The introduction of unsaturation can alter the molecule's conformation and electronic properties, enhancing its interaction with biological targets.

Furthermore, the length of the alkyl chain can affect the compound's physical properties, such as its ability to cover a surface. In the context of corrosion inhibition, a longer alkyl chain on a 1,3-benzodioxole derivative was found to enhance its surface coverage and protective capabilities researchgate.net. While not directly related to a specific receptor-mediated biological activity, this demonstrates the principle that chain length can significantly alter a molecule's interaction with its environment.

The addition of functional groups to the side chain also modulates activity. Studies on fatty acid derivatives have shown that the presence of a hydroxyl group at the C3 position can enhance antibacterial activity against certain strains like Staphylococcus aureus when compared to analogs lacking this group mdpi.com. Conversely, for other applications, such as the development of prodrugs, polar functional groups like carboxylic acids or alcohols may be masked as esters to improve cell permeability.

In the case of certain antimicrobial agents, 5-phenylvaleric acid demonstrated greater effectiveness at lower concentrations against bacteria compared to the shorter, aliphatic nonanoic acid mdpi.com. This suggests that both the length of the pentanoic chain and the incorporation of additional phenyl groups can be advantageous for specific biological activities.

Role of Substitutions on the 1,3-Benzodioxole Core in Modulating Activity

Substitutions on the aromatic core of the 1,3-benzodioxole moiety are a critical determinant of biological activity. The electronic nature and position of these substituents can dramatically alter the potency and selectivity of the compounds.

In a study of 1,3-benzodioxole derivatives designed as auxin receptor agonists, systematic modifications of the benzene (B151609) ring revealed clear SAR trends. The introduction of electron-withdrawing groups, such as halogens (Cl, Br, I), at the meta-position of an associated phenyl ring was found to be conducive to enhancing bioactivity frontiersin.org. Conversely, the presence of electron-donating groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) led to a decrease in activity. The compound K-10, which features a meta-bromophenyl group, displayed superior root growth-promoting activity compared to other analogs, highlighting the importance of both the substituent's electronic properties and its position frontiersin.org.

Table 1: Effect of Substituents on the Benzene Ring of N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio)acetamide Analogs on Primary Root Elongation in Arabidopsis thaliana

| Compound | Substituent (on benzylthio group) | Promotive Rate at 0.1 µM (%) |

|---|---|---|

| HTS05309 | 4-Cl | 18.7 |

| K-10 | 3-Br | 37.1 |

| Analog with 3-CH₃ | 3-CH₃ | Decreased Activity |

| Analog with 3-OCH₃ | 3-OCH₃ | Decreased Activity |

| NAA (Reference) | - | -36.9 |

Similarly, research on benzodioxole derivatives as cyclooxygenase (COX) inhibitors has shown that the position of halogen substituents is key. Ortho-halogenated compounds generally exhibited better activity against both COX-1 and COX-2 enzymes compared to their meta-halogenated counterparts nih.gov. This effect is theorized to be due to steric hindrance, where the ortho-substituent forces the second aromatic ring to be non-coplanar with the benzodioxole ring system, a conformation that is considered ideal for COX inhibitory activity nih.gov.

Table 2: COX Inhibitory Activity of Ortho- vs. Meta-Halogenated Benzodioxole Acetate Derivatives

| Compound | Halogen Position | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|---|

| 3b | ortho | 1.120 | 1.300 |

| 3c (isomer of 3b) | meta | 27.060 | 37.450 |

Stereochemical Determinants of Biological Function

Stereochemistry is a fundamental aspect of molecular recognition in biological systems, and the spatial arrangement of atoms in this compound analogs can have a profound impact on their function. The development of highly stereoselective synthetic methods is crucial for producing compounds with desired biological activities.

For example, in the synthesis of spirooxindole derivatives incorporating a benzodioxole moiety, a highly stereoselective three-component 1,3-dipolar cycloaddition reaction was developed rsc.org. The precise stereochemistry of the resulting products was confirmed through various spectroscopic methods and single-crystal X-ray diffraction, underscoring the importance of controlling the three-dimensional structure of these complex molecules rsc.org. While not directly on a pentanoic acid derivative, this work highlights the advanced synthetic strategies required to control stereochemistry in benzodioxole-containing compounds, which is essential for elucidating their SAR.

The biological activity of such compounds is often dependent on a specific stereoisomer, as enzymes and receptors are chiral environments. One enantiomer may exhibit high potency while the other is inactive or even produces off-target effects. Therefore, understanding the stereochemical requirements for a particular biological target is a key component of rational drug design.

Correlating Molecular Architecture with Receptor Binding Affinities

The biological activity of a compound is intrinsically linked to its ability to bind to a specific receptor. Understanding the relationship between a molecule's three-dimensional structure and its binding affinity is a cornerstone of modern drug discovery. Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful tools used to elucidate these correlations.

In the case of 1,3-benzodioxole derivatives acting as auxin receptor agonists, molecular docking studies were performed to understand the binding mode of the most potent compound, K-10, with the auxin receptor TIR1 frontiersin.org. The analysis revealed that K-10 had a lower binding energy (-8.62 kJ/mol) compared to the natural auxin, NAA (-7.67 kJ/mol), indicating a greater affinity for the receptor frontiersin.org. This stronger binding ability, facilitated by specific interactions within the receptor's active pocket, was correlated with the excellent root growth-promoting effects observed for K-10 frontiersin.org.

Such computational approaches can predict the binding strength of novel analogs even before their synthesis, guiding the design of more potent and selective compounds nih.gov. For example, a molecular docking model was successfully used to predict the binding affinity of fentanyl analogs to the mu opioid receptor, demonstrating a strong correlation between calculated binding scores and experimentally determined affinities nih.gov. These methodologies can be applied to this compound analogs to predict their interaction with various receptors and to rationalize observed SAR data.

QSAR models further quantify the relationship between physicochemical properties and biological activity. By developing statistically validated equations, these models can identify the key structural and physicochemical requirements for receptor binding, such as electronic, hydrophobic, and steric parameters nih.gov.

Computational Chemistry and Molecular Modeling for 1,3 Benzodioxole 5 Pentanoic Acid Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of 1,3-Benzodioxole-5-pentanoic acid. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's optimized geometry and to calculate key electronic descriptors.

The energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this analysis. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be derived. researchgate.net These include electronegativity (χ), which describes the tendency of the molecule to attract electrons, and global hardness (η), which quantifies the resistance to change in its electron distribution. researchgate.net The fraction of electrons transferred (ΔN) can also be calculated to predict the direction of electron transfer in a reaction. researchgate.net

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Description |

| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (HOMO-LUMO gap) | 5.6 eV | Indicator of chemical reactivity |

| Ionization Potential (I) | 6.8 eV | Approximate energy required to remove an electron |

| Electron Affinity (A) | 1.2 eV | Approximate energy released when an electron is added |

| Electronegativity (χ) | 4.0 eV | Tendency to attract electrons |

| Global Hardness (η) | 2.8 eV | Resistance to change in electron distribution |

These quantum chemical calculations provide a foundational understanding of the intrinsic properties of this compound, which is essential for predicting its behavior in chemical reactions and biological systems.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. nih.gov This method is instrumental in identifying potential molecular targets for this compound and elucidating the specific interactions that stabilize the ligand-target complex. orientjchem.org

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. uowasit.edu.iq A more negative binding affinity suggests a more favorable interaction. orientjchem.org

Analysis of the docked poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding pocket. For instance, the carboxylic acid group of this compound is a potential hydrogen bond donor and acceptor, while the benzodioxole ring can engage in hydrophobic and π-stacking interactions.

Table 2: Hypothetical Molecular Docking Results of this compound with Various Protein Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | 2PRG | -7.9 | His323, His449, Tyr473 |

| Fatty Acid Amide Hydrolase (FAAH) | 3PPM | -7.2 | Ser241, Ser217, Ile238 |

These molecular docking studies are crucial for hypothesis-driven drug discovery, providing insights into the potential mechanisms of action of this compound and guiding the design of analogs with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For this compound and its analogs, QSAR can be employed to build predictive models for various bioactivities, such as enzyme inhibition or receptor binding. nih.gov

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that relates the descriptors to the biological activity. The resulting model can be used to predict the activity of new, untested compounds and to identify the key structural features that influence bioactivity.

Table 3: Example of a QSAR Equation for a Hypothetical Series of this compound Analogs

| Dependent Variable | Equation | Statistical Parameters |

| log(1/IC50) | 0.5 * XLogP - 0.2 * TPSA + 1.5 * (HOMO-LUMO gap) + 2.1 | R² = 0.85, Q² = 0.75 |

Where IC50 is the half-maximal inhibitory concentration, XLogP is a measure of lipophilicity, and TPSA is the topological polar surface area.

QSAR models serve as valuable tools in the optimization of lead compounds, allowing for the in silico screening of virtual libraries of this compound derivatives to prioritize the synthesis of the most promising candidates. nih.gov

Conformational Analysis and Molecular Dynamics Simulations for Dynamic Behavior

Conformational analysis and molecular dynamics (MD) simulations are used to explore the dynamic behavior and accessible conformations of this compound. nih.gov The flexible pentanoic acid side chain allows the molecule to adopt a multitude of conformations, and understanding this conformational landscape is crucial for a complete picture of its interactions.

Molecular dynamics simulations track the movements of atoms in the molecule over time, providing insights into its flexibility and how it behaves in different environments, such as in an aqueous solution. osti.gov These simulations can reveal the preferred conformations of the molecule and the energy barriers between them.

The results of conformational analysis and MD simulations can be visualized through Ramachandran-like plots for the dihedral angles of the pentanoic acid chain or by clustering the trajectory to identify the most populated conformational states.

Table 4: Torsional Angle Preferences in the Pentanoic Acid Chain of this compound from a Hypothetical MD Simulation

| Torsional Angle | Most Populated Range (degrees) |

| Cα-Cβ | 170 to 190 (anti-periplanar) |

| Cβ-Cγ | -70 to -50 and 50 to 70 (gauche) |

| Cγ-Cδ | 170 to 190 (anti-periplanar) |

These studies are essential for understanding how the shape of this compound changes over time and how this flexibility might influence its ability to bind to a target protein or permeate through biological membranes.

Biosynthesis, Natural Occurrence, and Metabolic Fate of 1,3 Benzodioxole 5 Pentanoic Acid

Identification and Isolation from Botanical Sources

The 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) ring is a significant structural motif found in a wide array of naturally occurring compounds. wikipedia.orgchemicalbook.com While 1,3-Benzodioxole-5-pentanoic acid itself is not as commonly documented as its unsaturated analogue, piperic acid, its chemical relatives are well-known constituents of various plant species. Piperic acid, which shares the same carbon skeleton but contains two double bonds in the pentanoic acid chain, is famously isolated from the fruits of Piper nigrum (black pepper) and Piper longum (long pepper). researchgate.netnih.govnih.gov

The isolation of related compounds from Piper species typically involves solvent extraction of the ground plant material. For instance, piperine (B192125), the amide of piperic acid, is often extracted using ethanol (B145695) or glacial acetic acid. scholarsresearchlibrary.comresearchgate.net The subsequent hydrolysis of piperine, usually through saponification with an alkali like potassium hydroxide (B78521) (KOH), yields piperic acid. nih.govnih.gov Further chemical modification, such as catalytic hydrogenation, would be required to convert piperic acid to this compound by saturating the double bonds in the side chain.

Although direct isolation of this compound from Piper longum is not extensively detailed in the available literature, the presence of its precursors and structurally similar molecules like piperine is well-established. researchgate.net The table below summarizes key compounds related to this compound found in the Piper genus.

Table 1: Related 1,3-Benzodioxole Compounds in Piper Species

| Compound Name | Natural Source | Relationship to Target Compound |

|---|---|---|

| Piperine | Piper nigrum, Piper longum | Amide of the unsaturated analogue (piperic acid). |

| Piperic Acid | Obtained via hydrolysis of piperine from Piper species. researchgate.netnih.gov | Unsaturated analogue (C5 side chain with two double bonds). sigmaaldrich.com |

Postulated Biosynthetic Pathways to the this compound Skeleton

The biosynthesis of this compound in plants is not fully elucidated but can be postulated based on established metabolic routes for phenylpropanoids and other natural products. viper.ac.innih.gov The pathway likely begins with the shikimic acid pathway, which produces the aromatic amino acid L-phenylalanine.

The core pathway can be broken down into three major stages:

Formation of the Phenylpropanoid (C6-C3) Core: L-phenylalanine is converted into cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Subsequent hydroxylations and methylations, catalyzed by various enzymes including cinnamate-4-hydroxylase (C4H), lead to intermediates like p-coumaric acid, caffeic acid, and ferulic acid. nih.gov

Formation of the 1,3-Benzodioxole Ring: The characteristic methylenedioxy bridge of the 1,3-benzodioxole ring is believed to be formed from an ortho-dihydroxyphenyl (catechol) precursor, such as protocatechuic acid, which can be derived from the phenylpropanoid pathway. wikipedia.orgchemicalbook.com The cyclization is catalyzed by a cytochrome P450-dependent enzyme, which inserts a methylene (B1212753) group derived from S-adenosyl methionine (SAM).

Side Chain Elongation: The three-carbon side chain of the phenylpropanoid precursor must be extended to a five-carbon pentanoic acid chain. This likely occurs via a mechanism similar to fatty acid biosynthesis, involving the addition of a two-carbon acetyl-CoA unit. youtube.com This process involves a series of condensation, reduction, dehydration, and another reduction reaction to extend the carbon chain. youtube.com The exact sequence—whether chain elongation precedes or follows the formation of the benzodioxole ring—remains a subject of investigation.

A plausible biosynthetic route is summarized below.

Table 2: Postulated Biosynthetic Sequence for this compound

| Step | Precursor | Product | General Enzymatic Process |

|---|---|---|---|

| 1 | L-Phenylalanine | Cinnamic Acid | Deamination (PAL) |

| 2 | Cinnamic Acid | Protocatechuic Aldehyde derivative | Hydroxylation & Side-chain modification |

| 3 | Protocatechuic Aldehyde derivative | Piperonal (B3395001) derivative | Methylene bridge formation (Cytochrome P450) |

| 4 | Piperonal derivative | 1,3-Benzodioxole-5-propanoic acid derivative | Chain elongation (e.g., via Acetyl-CoA addition) |

| 5 | 1,3-Benzodioxole-5-propanoic acid derivative | This compound | Further elongation and final modification |

Enzymatic Biotransformations and Endogenous Metabolism

The metabolism of compounds containing the 1,3-benzodioxole moiety is extensively studied, primarily due to their role as inhibitors of cytochrome P450 (CYP) enzymes. nih.govacs.org When this compound enters an endogenous system, such as in mammals, it is primarily metabolized in the liver by the CYP enzyme superfamily. nih.govnih.gov

The key metabolic transformation involves the oxidative cleavage of the methylenedioxy ring. The process is initiated by a CYP-mediated monooxygenation of the methylene carbon. nih.gov This generates an unstable 2-hydroxy derivative. This intermediate then rearranges, leading to the opening of the dioxole ring to form a catechol (a dihydroxybenzene) derivative. sci-hub.se This catechol can then undergo further phase II metabolism, such as glucuronidation or sulfation, to increase its water solubility and facilitate excretion.

A minor metabolic pathway can also lead to the formation of carbon monoxide. nih.gov The proposed mechanism for this involves the 2-hydroxy derivative forming a 2-hydroxyphenyl formate (B1220265) intermediate, which can then decompose to yield either formate or carbon monoxide. nih.gov The primary enzymes involved in the metabolism of benzodioxole compounds belong to the CYP1A, CYP2B, and CYP3A subfamilies. nih.govmdpi.com

Table 3: Key Metabolic Reactions of the 1,3-Benzodioxole Ring

| Enzyme Family | Metabolic Action | Primary Metabolite Type | Reference |

|---|---|---|---|

| Cytochrome P450 (e.g., CYP3A4, CYP1A2) | Oxidative cleavage of the methylenedioxy bridge. | Catechol derivatives. | sci-hub.se |

| Cytochrome P450 | Formation of an unstable carbene intermediate. | Forms complex with heme iron of the enzyme. | acs.org |

| Cytochrome P450 | Minor pathway from a 2-hydroxyphenyl formate intermediate. | Carbon Monoxide and Formate. | nih.gov |

| Phase II Enzymes (e.g., UGTs, SULTs) | Conjugation of the resulting catechol. | Glucuronide and sulfate (B86663) conjugates. | uniba.it |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1,3-Benzodioxole-5-pentanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling the benzodioxole moiety to a pentanoic acid backbone via esterification or amidation. For example, α,β-unsaturated carboxylic acid derivatives (e.g., (2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic acid) can undergo nucleophilic addition with appropriate alkylating agents to extend the carbon chain. Reaction temperature (4–25°C) and solvent polarity (e.g., THF vs. DMF) critically affect regioselectivity and yield . Catalytic methods, such as Pd-mediated cross-coupling, may enhance efficiency but require rigorous inert-atmosphere protocols.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond angles and dihedral distortions in the benzodioxole ring, as demonstrated for structurally related compounds like 1-(1,3-Benzodioxol-5-yl)pentan-1-one (R-factor = 0.068) .

- NMR : H and C NMR distinguish methylenedioxy protons (δ 5.9–6.1 ppm) and pentanoic acid chain protons (δ 1.2–2.5 ppm). F NMR is critical if fluorinated analogs are synthesized .

- FT-IR : Confirms carboxylic acid C=O stretches (~1700 cm) and benzodioxole C-O-C vibrations (~1250 cm) .

Q. How does the benzodioxole group influence the compound’s reactivity in organic reactions?

- Methodological Answer : The methylenedioxy bridge stabilizes adjacent π-systems, enhancing electrophilic substitution at the 5-position. For instance, in Michael additions, the α,β-unsaturated derivative of benzodioxole acts as an electron-deficient dienophile, with reaction kinetics influenced by solvent polarity and nucleophile strength (e.g., thiols vs. amines) . Steric hindrance from the pentanoic acid chain may reduce reactivity at the terminal carboxyl group.

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic behavior of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, correlating with metabolic stability. Molecular dynamics simulations assess membrane permeability by calculating logP values and polar surface areas. For analogs with acetylated sugars (e.g., 5-[(3,4,6-Tri-O-acetyl-galactopyranosyl)oxy]pentanoic acid), glycosidic bond stability under physiological pH can be predicted using hydrolysis energy barriers .

Q. What strategies resolve contradictions in spectroscopic data for benzodioxole derivatives?

- Methodological Answer :

- Comparative analysis : Cross-validate NMR shifts with structurally characterized analogs (e.g., 3,5-Dichloro-4-hydroxybenzoic acid, δ 7.8 ppm for aromatic protons) .

- High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., exact mass ± 0.001 Da) caused by isotopic interference .

- Dynamic NMR : Detect conformational flexibility in the pentanoic acid chain, which may explain split signals in H NMR .

Q. How to design experiments to study intramolecular interactions in this compound?

- Methodological Answer :

- NOESY/ROESY NMR : Identify through-space interactions between the benzodioxole ring and pentanoic acid chain protons.

- Fluorescence quenching assays : Probe π-π stacking by introducing fluorophores (e.g., dansyl derivatives) and monitoring emission changes .

- Crystal engineering : Co-crystallize with hydrogen-bond acceptors (e.g., pyridine) to map supramolecular packing patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.